molecular formula C11H14BrFN2O B8518951 1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

Cat. No. B8518951
M. Wt: 289.14 g/mol
InChI Key: ZXFRJHMPLGOITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C11H14BrFN2O and its molecular weight is 289.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromobutyl)-3-(4-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromobutyl)-3-(4-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromobutyl)-3-(4-fluorophenyl)urea

Molecular Formula

C11H14BrFN2O

Molecular Weight

289.14 g/mol

IUPAC Name

1-(3-bromobutyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C11H14BrFN2O/c1-8(12)6-7-14-11(16)15-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H2,14,15,16)

InChI Key

ZXFRJHMPLGOITR-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)NC1=CC=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromobutane-1-aminehydrobromide (2270 mg, 9.7 mmol) in pyridine (18 mL) was slowly added 1-fluoro-4-isocyanatobenzene (1600 mg, 12 mmol) under ice-cooling, and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and 0.5N aqueous hydrochloric acid solution were added to the residue, and the aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3). The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the residue was washed with ethyl acetate/hexane (=1/1) to give the title compound (1750 mg, 62%) as a white solid.
Quantity
2270 mg
Type
reactant
Reaction Step One
Quantity
1600 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three
Yield
62%

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